molecular formula C7H8N2O2S B1661866 N-(4-Acetylthiazol-2-yl)acetamide CAS No. 98276-74-5

N-(4-Acetylthiazol-2-yl)acetamide

Cat. No.: B1661866
CAS No.: 98276-74-5
M. Wt: 184.22
InChI Key: SBYHBPURQORCFO-UHFFFAOYSA-N
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Description

N-(4-Acetylthiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with an acetyl group at position 4 and an acetamide moiety at position 2. The thiazole ring, a five-membered aromatic structure containing nitrogen and sulfur, imparts unique electronic and steric properties, making this compound a candidate for pharmacological and material science applications. Its structural motifs are shared with several bioactive analogs, enabling comparative studies on synthesis, physicochemical properties, and biological activity .

Properties

CAS No.

98276-74-5

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22

IUPAC Name

N-(4-acetyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H8N2O2S/c1-4(10)6-3-12-7(9-6)8-5(2)11/h3H,1-2H3,(H,8,9,11)

InChI Key

SBYHBPURQORCFO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CSC(=N1)NC(=O)C

Canonical SMILES

CC(=O)C1=CSC(=N1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological profile of acetamide-thiazole derivatives is heavily influenced by substituents on the thiazole ring and the acetamide linker. Key analogs include:

Compound Name Substituents on Thiazole/Other Moieties Key Structural Features
N-(4-Phenylthiazol-2-yl)acetamide Phenyl at C4 Enhanced aromatic interactions
N-(4-Methylthiazol-2-yl)acetamide Methyl at C4 Increased lipophilicity
N-(Benzothiazol-2-yl)acetamide Benzothiazole core Expanded π-system for enzyme binding
N-(Quinazolin-3-yl)acetamide Quinazolinone core Hydrogen-bonding capacity
N-(4-Fluoro-5-formylthiazol-2-yl)acetamide Fluoro and formyl groups at C4/C5 Electrophilic reactivity

Key Observations :

  • Electron-withdrawing groups (e.g., acetyl, fluoro) enhance reactivity and binding to enzymes like MAO-A/B .
  • Aromatic substituents (e.g., phenyl, benzothiazole) improve interactions with hydrophobic enzyme pockets .
  • Heterocyclic linkers (e.g., triazole, quinazolinone) modulate solubility and metabolic stability .
Enzyme Inhibition
  • MAO-B Inhibition : Triazole-benzothiazole acetamides (e.g., compound 5a-m in ) show IC₅₀ values < 1 μM, attributed to their planar aromatic systems .
  • AChE/BChE Inhibition: Naphthoquinone-aryltriazole acetamides exhibit dual inhibition, with selectivity influenced by substituent polarity .
Antimicrobial Activity
  • Piperazine-linked acetamides (e.g., compounds 47–50 in ) demonstrate broad-spectrum activity against gram-positive bacteria (MIC: 2–8 μg/mL) and fungi .
Analgesic Activity
  • Pyrazole-thiazole hybrids (e.g., 8c and 8e in ) show 60–70% pain reduction in mice, surpassing standard NSAIDs in efficacy .

Physicochemical Properties

Compound Melting Point (°C) pKa (Predicted) Solubility (mg/mL)
N-(4-Acetylthiazol-2-yl)acetamide Not reported ~8.5 Moderate in DMSO
N-(4-Fluoro-5-formylthiazol-2-yl)acetamide N/A 8.55 Low in water
Quinazolinone acetamides (e.g., 8a ) 315.5 7.8–9.2 High in ethanol

Key Trends :

  • Electron-withdrawing groups lower pKa, enhancing ionization at physiological pH .
  • Bulky substituents (e.g., biphenylyl in ) reduce aqueous solubility but improve membrane permeability .

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